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Abstract: Tozadenant (formerly SYN115) is a selective adenosine AzA receptor antagonist that
was in late-stage clinical development as an adjunctive therapy to levodopa for patients with
Parkinson's disease (PD) experiencing motor fluctuations. Its mechanism is rooted in the
complex interplay between adenosine and dopamine signaling within the basal ganglia, with
downstream effects on the glutamate system. This guide provides a detailed examination of
tozadenant's mechanism of action, supported by quantitative data, representative
experimental protocols, and visualizations of the core signaling pathways. While development
was terminated in 2017 due to safety concerns related to agranulocytosis, the pharmacology of
tozadenant remains a valuable case study in the development of non-dopaminergic treatments
for Parkinson's disease.[1]

The Adenosine-Dopamine Opposition in the
Striatum

The therapeutic rationale for tozadenant is based on the antagonistic relationship between the
adenosine Az2A receptor and the dopamine Dz receptor, which are highly co-localized in the
striatopallidal GABAergic medium spiny neurons of the basal ganglia's "indirect pathway".[2][3]
These two G protein-coupled receptors (GPCRSs) often form heteromeric complexes where
their signaling pathways are in direct opposition.[4]
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» Adenosine Az2A Receptor Activation: The A2A receptor is coupled to the Gs/olf family of G-
proteins. Its activation by endogenous adenosine stimulates adenylyl cyclase, leading to an
increase in intracellular cyclic AMP (CAMP) and subsequent activation of Protein Kinase A
(PKA). This signaling cascade ultimately inhibits the function of the associated Dz receptor.

e Dopamine D2 Receptor Activation: The D2 receptor is coupled to the Gi/o family of G-
proteins. Its activation by dopamine inhibits adenylyl cyclase, thereby decreasing intracellular
CAMP levels. This action promotes motor function.

In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of adenosine on
D2 receptors is unchecked, contributing to motor deficits. By blocking the AzA receptor,
tozadenant disinhibits the D2 receptor, thereby enhancing dopamine-mediated signaling and
improving motor control.
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Diagram 1: Adenosine AzA - Dopamine Dz Receptor Antagonism
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Diagram 1: Adenosine A2A - Dopamine D2 Receptor Antagonism
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Quantitative Pharmacology of Tozadenant

Tozadenant exhibits high affinity and selectivity for the adenosine AzA receptor. The binding
affinity is typically quantified by the inhibition constant (Ki), which represents the concentration
of the drug required to occupy 50% of the receptors in vitro.

Parameter Species Value Reference(s)
Ki (A2A Receptor) Human 11.5 nM
Ki (A2A Receptor) Rhesus Monkey 6 NM
o >120-fold vs. A1
Selectivity Human
Receptor

Tozadenant's Effect on the Dopamine System

By blocking A2A receptors, tozadenant enhances the efficacy of both endogenous dopamine
and exogenous levodopa. Preclinical microdialysis studies have shown that AzA receptor
blockade can increase the release of dopamine derived from L-DOPA administration in both
intact and dopamine-denervated striatum. This mechanism directly translated to the clinical
setting, where tozadenant was shown to reduce "OFF" time, the periods when Parkinson's
symptoms return between levodopa doses.

o Tozadenant L
Clinical Significance
. Dose (vs. Result Reference(s)
Endpoint (p-value)
Placebo)

Change in Daily 120 mg twice

) i -1.1 hours p=0.0039
"OFF" Time daily

Change in Daily 180 mg twice

) ) -1.2 hours p=0.0039
"OFF" Time daily

Representative Experimental Protocol: In Vivo
Microdialysis
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This protocol provides a representative methodology for assessing the effect of an A2A
antagonist on striatal dopamine levels in a rodent model of Parkinson's disease, based on
common practices in the field.

e Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial
forebrain bundle of adult male Sprague-Dawley rats to create a model of dopamine
depletion.

o Surgical Implantation: Following a recovery period (2-3 weeks), animals are anesthetized,
and a guide cannula is stereotaxically implanted, targeting the striatum of the lesioned
hemisphere.

» Microdialysis Procedure:

o After post-operative recovery, a microdialysis probe (e.g., CMA/20, 20 kDa MWCO) is
inserted through the guide cannula.

o The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g.,
1-2 pL/min).

o Following a stabilization period (90-120 min), baseline dialysate samples are collected
every 20 minutes.

o Drug Administration: Tozadenant (or vehicle) is administered systemically (e.qg.,
intraperitoneally). In studies assessing interaction with levodopa, L-DOPA/benserazide is
administered subsequently.

o Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using
high-performance liquid chromatography with electrochemical detection (HPLC-ED).

o Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline
concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to compare
treatment groups.
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Diagram 2: Experimental Workflow for In Vivo Microdialysis
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Diagram 2: Experimental Workflow for In Vivo Microdialysis

Tozadenant's Influence on the Glutamate System
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The function of the basal ganglia is dependent on a fine balance between dopamine and
glutamate signaling. AzA receptors are also located on presynaptic glutamatergic terminals that

innervate the striatum. Activation of these receptors facilitates glutamate release.

In pathological states such as Parkinson's disease, excessive glutamatergic transmission can
contribute to excitotoxicity and further neuronal damage. Studies using animal models have
demonstrated that A2A antagonists can decrease the elevated extracellular glutamate levels
seen in dopamine-depleted states. This suggests a second, potentially neuroprotective
mechanism of action for tozadenant by normalizing glutamate homeostasis.

Diagram 3: Tozadenant's Dual Effect on Neurotransmitter Systems
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Diagram 3: Tozadenant's Dual Effect on Neurotransmitter Systems

Representative Experimental Protocol: Radioligand
Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a compound
like tozadenant to the A2A receptor in vitro.

e Membrane Preparation:

o Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably
transfected with the human adenosine AzA receptor gene.

o Cells are cultured, harvested, and homogenized in a cold buffer (e.g., Tris-HCI).

o The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and
resuspended in an assay buffer to a specific protein concentration.

o Competition Binding Assay:

o A constant concentration of a radiolabeled A2A receptor ligand (e.g., [BH]ZM241385) is
incubated with the membrane preparation.

o Increasing concentrations of the unlabeled competitor drug (tozadenant) are added to the
incubation mixture.

o Non-specific binding is determined in the presence of a high concentration of a non-
radioactive, potent A2A antagonist.

¢ Incubation and Filtration:

o The mixture is incubated at room temperature for a set time (e.g., 60-90 minutes) to reach
equilibrium.

o The reaction is terminated by rapid filtration through glass fiber filters using a cell
harvester. This separates the bound radioligand from the unbound.
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o Filters are washed with cold buffer to remove any remaining unbound radioligand.

e Quantification and Analysis:

[e]

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

(¢]

The data are used to generate a competition curve, plotting the percentage of specific
binding against the log concentration of tozadenant.

o

The ICso (concentration of tozadenant that inhibits 50% of specific radioligand binding) is
determined from this curve.

o

The ICso is converted to the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Ka), where [L] is the concentration of the radioligand and Ka is its dissociation constant.

Conclusion and Developmental Status

Tozadenant represented a promising non-dopaminergic therapeutic strategy for Parkinson's
disease by targeting the adenosine Az2A receptor. Its mechanism of action involves a dual
effect: enhancing dopaminergic neurotransmission by disinhibiting D2 receptors and modulating
glutamatergic hyperactivity. Clinical trials confirmed its efficacy in reducing motor fluctuations in
patients on levodopa therapy.

However, the emergence of rare but severe safety issues during Phase 3 trials, specifically
cases of agranulocytosis leading to sepsis and fatalities, led to the discontinuation of its clinical
development in 2017. The tozadenant program underscores the critical importance of safety,
even for targets with strong biological rationale and demonstrated efficacy. The knowledge
gained from its development continues to inform ongoing research into AzA antagonists and
other non-dopaminergic pathways for treating neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

2. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the
function of G protein-coupled receptors - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in
Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and
Opportunities for PET Imaging [mdpi.com]

e 4. pnas.org [pnas.org]

 To cite this document: BenchChem. [Tozadenant (SYN115): A Technical Analysis of its
Effects on Dopaminergic and Glutamatergic Systems]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1682436#tozadenant-s-effect-on-the-
dopamine-and-glutamate-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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